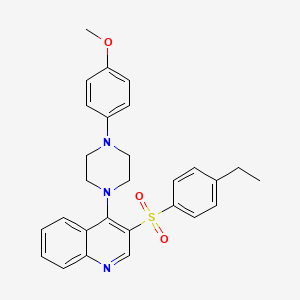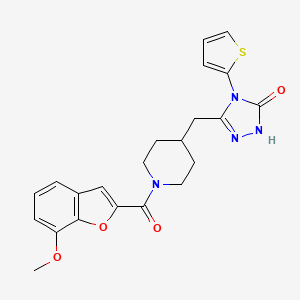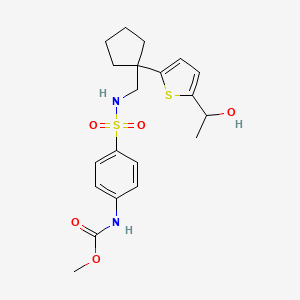
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline, also known as ESIQ, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ESIQ has been shown to exhibit promising pharmacological properties, including anticancer, antiviral, and antimalarial activities.
Mecanismo De Acción
The mechanism of action of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. For example, 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in cell proliferation and survival. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline can induce cell cycle arrest and apoptosis in cancer cells. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to inhibit the replication of HIV and HCV by targeting viral enzymes involved in viral replication. In addition, 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to inhibit the growth of Plasmodium falciparum by targeting the parasite's heme detoxification pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is also stable under a wide range of conditions, making it suitable for use in various assays. However, 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has some limitations. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline can also be cytotoxic at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline. One area of interest is the development of analogs of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline with improved pharmacological properties. Another area of interest is the identification of the molecular targets of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline involves a multistep process that begins with the reaction of 4-ethylbenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine to form 3-((4-ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline. This intermediate is then reacted with 2-chloro-6-methoxyquinoline to form 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline. The overall yield of the synthesis process is approximately 25%.
Aplicaciones Científicas De Investigación
3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 3-((4-Ethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV), as well as antimalarial activity against Plasmodium falciparum.
Propiedades
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-8-14-24(15-9-21)35(32,33)27-20-29-26-7-5-4-6-25(26)28(27)31-18-16-30(17-19-31)22-10-12-23(34-2)13-11-22/h4-15,20H,3,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJQPDRRIFBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2906983.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2906984.png)
![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)

![5-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1,3-thiazolane-2,4-dione](/img/structure/B2906988.png)
![4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine](/img/structure/B2906989.png)

![3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B2906993.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2906994.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2906998.png)